molecular formula C13H18F2N2O2S B2585407 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-39-4

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2585407
CAS No.: 953141-39-4
M. Wt: 304.36
InChI Key: VVHSQFUGLTYLCO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery, designed around privileged pharmacophores. The compound features a benzenesulfonamide scaffold, a group widely recognized in the development of targeted therapeutics . This scaffold is strategically substituted with fluorine atoms at the 2 and 5 positions, a modification frequently employed to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . The sulfonamide nitrogen is further functionalized with a (1-methylpiperidin-4-yl)methyl moiety, incorporating a piperidine ring, which is one of the most important synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals . The piperidine ring in its structure offers a three-dimensional vector for exploration, potentially enabling interactions with hydrophobic pockets and cationic residues in enzyme active sites or protein complexes . This specific molecular architecture suggests potential for interdisciplinary research applications. In oncology, structurally related sulfonamide and piperidine-containing compounds have demonstrated potent inhibitory effects on critical biological targets, such as the PI3Kα pathway, which is aberrantly activated in numerous cancers and represents a validated strategy for cancer treatment . Furthermore, the piperidine moiety is a recurring feature in compounds that target the central nervous system . The integration of the benzenesulfonamide group with the 1-methylpiperidine subunit makes this compound a valuable chemical probe for researchers investigating novel ligand-receptor interactions, particularly for probing the structure-activity relationships (SAR) of inhibitors against specific enzymes or for exploring new modulators of neuronal signaling pathways . Its well-defined structure provides an excellent template for synthetic optimization campaigns aimed at improving potency and selectivity for a given biological target.

Properties

IUPAC Name

2,5-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2S/c1-17-6-4-10(5-7-17)9-16-20(18,19)13-8-11(14)2-3-12(13)15/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSQFUGLTYLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 1-methylpiperidine in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzenesulfonamide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinesin spindle protein (KSP), which is crucial for cell division. By inhibiting KSP, the compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pesticidal sulfonamides and sulfenamides documented in pesticide literature (). Key comparisons are outlined below:

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Functional Groups Application
2,5-Difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide C₁₃H₁₇F₂N₂O₂S 2,5-difluoro, 1-methylpiperidin-4-ylmethyl Sulfonamide, Piperidine Not specified (potential pharmaceutical use)
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ 1,1-dichloro-1-fluoro, 4-methylphenyl Sulfonamide, Dimethylamino Pesticide (fungicide)
Dichlofluanid C₉H₁₁Cl₂FN₂O₂S₂ 1,1-dichloro-1-fluoro, phenyl Sulfenamide, Dimethylamino Pesticide (fungicide)

Key Observations:

  • Substituent Effects : The target compound features fluorine substituents, which enhance electronegativity and metabolic stability compared to the chlorine atoms in tolylfluanid and dichlofluanid. Chlorine’s larger atomic size may increase environmental persistence but also toxicity risks .
  • Functional Groups: The piperidine ring in the target compound contrasts with the dimethylamino groups in pesticidal analogs. Piperidine’s basicity and conformational flexibility could improve receptor binding in biological systems, whereas dimethylamino groups are more common in agrochemicals for cost-effectiveness and synthetic accessibility.
  • Sulfonamide vs.

Physicochemical Properties (Inferred)

  • Lipophilicity : Fluorine substituents in the target compound may reduce logP compared to chlorinated analogs, balancing membrane permeability and solubility.
  • Bioavailability: The piperidine group could enhance blood-brain barrier penetration relative to dimethylamino groups, which are bulkier and less basic.

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